LogP Advantage for CNS Multiparameter Optimization (MPO) Relative to Boc-Protected Spirocyclic Precursors
The calculated LogP of 2-(diphenylmethyl)-2,5-diazaspiro[3.5]non-7-ene is 3.65, placing it within the favorable CNS drug-like range (LogP 2–4). This represents a >2.1 LogP unit increase over the Boc-protected 5-carboxylate analog (tert-butyl 2,5-diazaspiro[3.5]non-7-ene-5-carboxylate, LogP 1.53), meaning the target is approximately 130× more lipophilic . For CNS programs where passive permeability is essential, the target occupies the central LogP window that the polar Boc derivative cannot achieve without extensive structural modification.
| Evidence Dimension | Octanol-water partition coefficient (LogP, calculated) |
|---|---|
| Target Compound Data | LogP 3.65 (Chemsrc calculated) |
| Comparator Or Baseline | tert-Butyl 2,5-diazaspiro[3.5]non-7-ene-5-carboxylate (CAS 2297291-84-8): LogP 1.53 |
| Quantified Difference | ΔLogP = +2.12 (~130-fold higher lipophilicity) |
| Conditions | Calculated LogP values from Chemsrc and ChemicalBook databases |
Why This Matters
For CNS-targeted programs, the target compound's LogP falls within the established CNS MPO optimal range, whereas the Boc-protected analog is too polar and would require significant re-engineering.
